molecular formula C18H12F3NO2S B2782077 4-[(E)-2-(furan-2-yl)ethenyl]-8-(trifluoromethoxy)-2H,3H-thieno[3,2-c]quinoline CAS No. 866133-51-9

4-[(E)-2-(furan-2-yl)ethenyl]-8-(trifluoromethoxy)-2H,3H-thieno[3,2-c]quinoline

Cat. No.: B2782077
CAS No.: 866133-51-9
M. Wt: 363.35
InChI Key: XTTLYQJIBNYKKL-HWKANZROSA-N
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Description

4-[(E)-2-(furan-2-yl)ethenyl]-8-(trifluoromethoxy)-2H,3H-thieno[3,2-c]quinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl ether group, which is often associated with enhanced biological activity and stability.

Preparation Methods

The synthesis of 4-[(E)-2-(furan-2-yl)ethenyl]-8-(trifluoromethoxy)-2H,3H-thieno[3,2-c]quinoline typically involves multiple steps, including the formation of the core quinoline structure, introduction of the furan and thieno groups, and finally, the addition of the trifluoromethyl ether group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl ether group can participate in substitution reactions, often using reagents like halogens or nucleophiles.

    Addition: The double bond in the furan ring can undergo addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(E)-2-(furan-2-yl)ethenyl]-8-(trifluoromethoxy)-2H,3H-thieno[3,2-c]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl ether group can enhance binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes .

Comparison with Similar Compounds

Compared to other similar compounds, 4-[(E)-2-(furan-2-yl)ethenyl]-8-(trifluoromethoxy)-2H,3H-thieno[3,2-c]quinoline stands out due to its unique combination of structural features. Similar compounds include:

  • 4-[(E)-2-(2-ethoxyphenyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether
  • 4-[(E)-2-(4-fluorophenyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether

These compounds share the core quinoline and thieno structures but differ in the substituents attached to the ethenyl group, which can significantly impact their chemical and biological properties .

Properties

IUPAC Name

4-[(E)-2-(furan-2-yl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO2S/c19-18(20,21)24-12-4-6-16-14(10-12)17-13(7-9-25-17)15(22-16)5-3-11-2-1-8-23-11/h1-6,8,10H,7,9H2/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTLYQJIBNYKKL-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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